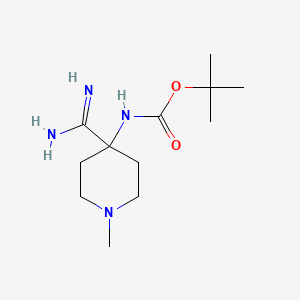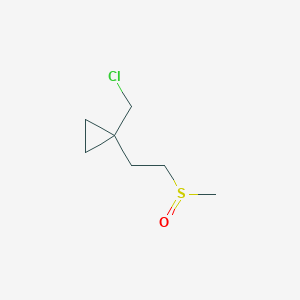
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a 2-methanesulfinylethyl group. Compounds with cyclopropane rings are known for their strained ring structure, which can lead to interesting chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes.
Introduction of the Chloromethyl Group: This can be done through chloromethylation reactions, where formaldehyde and hydrochloric acid are used in the presence of a catalyst.
Attachment of the 2-Methanesulfinylethyl Group: This step may involve the reaction of the cyclopropane intermediate with a sulfoxide compound under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted cyclopropane.
Substitution: Formation of various substituted cyclopropane derivatives.
科学的研究の応用
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of strained ring systems on biological activity.
Medicine: Possible applications in drug development, particularly in designing molecules with unique reactivity.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane would depend on its specific application. For example, in biological systems, it might interact with enzymes or receptors, leading to changes in cellular processes. The strained cyclopropane ring can also undergo ring-opening reactions, which can be exploited in various chemical transformations.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the 2-methanesulfinylethyl group.
1-(2-Methanesulfinylethyl)cyclopropane: Lacks the chloromethyl group.
Cyclopropane derivatives: Various compounds with different substituents on the cyclopropane ring.
Uniqueness
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclopropane is unique due to the presence of both a chloromethyl group and a 2-methanesulfinylethyl group on the cyclopropane ring
特性
分子式 |
C7H13ClOS |
|---|---|
分子量 |
180.70 g/mol |
IUPAC名 |
1-(chloromethyl)-1-(2-methylsulfinylethyl)cyclopropane |
InChI |
InChI=1S/C7H13ClOS/c1-10(9)5-4-7(6-8)2-3-7/h2-6H2,1H3 |
InChIキー |
COAFRJPNFCKPFV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)CCC1(CC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


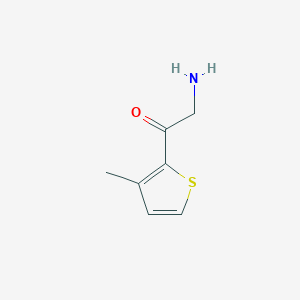
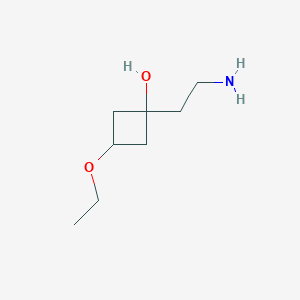
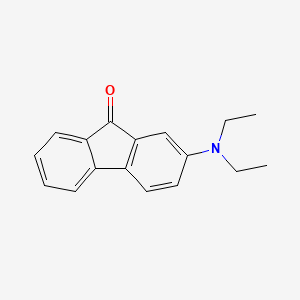
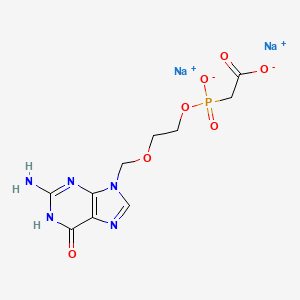
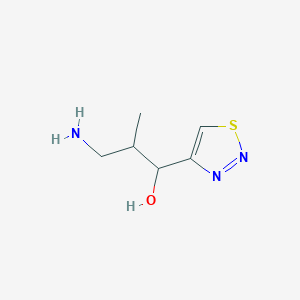
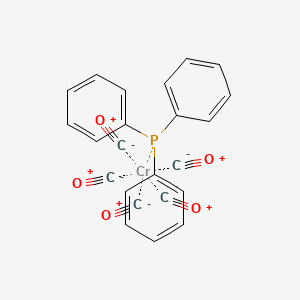
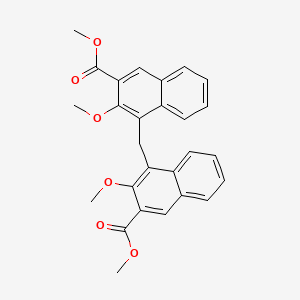
![3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151205.png)
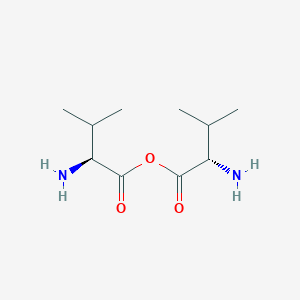
![Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)

![6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151246.png)

